molecular formula C17H16BrFN2O2 B6430825 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 1903281-30-0

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Número de catálogo: B6430825
Número CAS: 1903281-30-0
Peso molecular: 379.2 g/mol
Clave InChI: HZXRLTGOAPEFOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a 5-bromopyridin-2-yloxy group at the 3-position, linked via a ketone to a 4-fluorophenyl ethyl moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O2/c18-13-3-6-16(20-10-13)23-15-7-8-21(11-15)17(22)9-12-1-4-14(19)5-2-12/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXRLTGOAPEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 2-(4-Fluorophenyl)acetyl Chloride

4-Fluorophenylacetic acid is treated with thionyl chloride (SOCl₂) in benzene under reflux to generate the corresponding acyl chloride. The reaction is typically complete within 2–3 hours, yielding 95–98% of the chloride after distillation.

Coupling Reaction

The pyrrolidine intermediate is acylated by reacting with 2-(4-fluorophenyl)acetyl chloride in tetrahydrofuran (THF) using TEA as a base. The mixture is stirred at room temperature for 6–8 hours, followed by aqueous workup and recrystallization from ethyl acetate/hexane to yield the target compound in 80–85% purity.

Step Reagents/Conditions Yield
Acyl Chloride FormationSOCl₂, benzene, reflux, 3h97%
AcylationTHF, TEA, rt, 8h82%

Optimization and Alternative Routes

Microwave-Assisted Substitution

Microwave irradiation (150°C, 30 min) in DMF enhances the SNAr reaction efficiency, increasing yields to 78–80% while reducing reaction time.

Enzymatic Resolution

Racemic 3-hydroxypyrrolidine is resolved using lipase-mediated acetylation to access enantiomerically pure intermediates, critical for pharmacological applications.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.32 (d, 1H, pyridine-H), 7.89 (dd, 1H, pyridine-H), 7.45–7.38 (m, 2H, ArH), 7.15–7.08 (m, 2H, ArH), 4.85–4.75 (m, 1H, pyrrolidine-OCH), 3.75–3.50 (m, 4H, pyrrolidine-H), 3.20 (s, 2H, COCH₂), 2.15–1.95 (m, 2H, pyrrolidine-H).

  • HRMS : m/z calculated for C₁₇H₁₅BrFN₂O₂ [M+H]⁺: 409.03; found: 409.05.

Análisis De Reacciones Químicas

Types of Reactions

1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves:

  • Formation of the Bromopyridine Intermediate : Nucleophilic substitution of 5-bromopyridine with a suitable nucleophile to introduce the pyrrolidine ring.
  • Coupling Reaction : The bromopyridine intermediate is coupled with a propanone derivative under basic conditions to yield the final product.

Industrial Production

Industrial methods may include:

  • Raw Material Preparation : Ensuring purity of starting materials.
  • Reaction Optimization : Utilizing catalysts and controlled conditions for efficiency.
  • Purification : Techniques like recrystallization or chromatography are employed to achieve high purity.

Anticancer Properties

Recent studies indicate that compounds similar to 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one exhibit significant anticancer activity. For instance:

CompoundCell LineIC50 (µM)
BPUJurkat4.64 ± 0.08
BPUHeLaNot specified
BPUMCF-7Not specified

Mechanisms include cell cycle arrest and inhibition of angiogenesis in tumor tissues.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains:

CompoundPathogenMIC (µg/mL)
Pyrrole DerivativeStaphylococcus aureus3.125
Pyrrole DerivativeEscherichia coli12.5

These findings suggest its potential as a lead candidate for new antibiotics.

Mecanismo De Acción

The mechanism of action of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one (CAS: 2097868-11-4)

  • Key Differences : Replaces the pyridine ring with pyrimidine and substitutes 4-fluorophenyl with 2,4-difluorophenyl.
  • Impact : Pyrimidine’s additional nitrogen may enhance hydrogen bonding and π-π stacking, while difluorination increases lipophilicity and metabolic stability .
  • Molecular Weight : 398.20 g/mol vs. target compound’s estimated ~384.2 g/mol.

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one Hydrobromide (4F-PHP)

  • Key Differences: Features a hexanone backbone instead of the pyrrolidinyloxy-bromopyridine group.
  • Structural Impact: The longer alkyl chain may enhance blood-brain barrier penetration, as seen in cathinone derivatives. Crystallographic data reveal intermolecular N-H⋯Br interactions, influencing crystal packing and solubility .
  • Molecular Weight : ~328.2 g/mol (excluding HBr).

2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one (CAS: 2097895-08-2)

  • Key Differences: Substitutes bromopyridine with methylpyrimidine and replaces the ethanone linkage with a sulfanyl group.
  • Impact : The thioether group may reduce oxidative stability but improve binding to sulfur-containing biological targets .

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

  • Key Differences : Replaces pyrrolidinyloxy-bromopyridine with a pyrazole ring and substitutes 4-fluorophenyl with 4-chlorophenyl.
  • Impact : Chlorine’s electronegativity and pyrazole’s hydrogen-bonding capacity may alter receptor affinity and metabolic pathways .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₅BrFN₃O₂* ~384.2 5-Bromopyridine, 4-fluorophenyl, pyrrolidine Hypothesized CNS activity (inferred)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one C₁₆H₁₄BrF₂N₃O₂ 398.20 Pyrimidine, 2,4-difluorophenyl Enhanced lipophilicity
4F-PHP Hydrobromide C₁₇H₂₃BrFNO ~328.2 (+ HBr) Hexanone backbone, pyrrolidine N-H⋯Br crystal interactions
1-(4-Chlorophenyl)-2-(4-methylpyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O 234.68 Pyrazole, 4-chlorophenyl Potential antimicrobial activity

*Estimated based on structural similarity to .

Table 2. Research Findings from Analogs

Compound Class Key Findings Source
Pyridin-2(1H)-one derivatives Bromophenyl-substituted analogs exhibit antioxidant activity (~79% DPPH scavenging) and moderate antimicrobial effects .
Cathinones (e.g., 4F-PHP) Crystallographic studies highlight intermolecular halogen bonding, relevant to solid-state stability .
Pyrimidine/pyridine hybrids Bromine and fluorine substituents enhance electronic effects for target engagement .

Discussion of Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets compared to chlorine.
  • Pyridine vs.
  • Fluorophenyl vs.

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling reactions. Key steps include:

  • Bromopyridine-pyrrolidine ether formation under basic conditions (e.g., potassium carbonate in dimethylformamide) .
  • Purification via high-performance liquid chromatography (HPLC) to achieve >95% purity. Reaction optimization focuses on solvent selection (e.g., acetonitrile for improved solubility) and temperature control to minimize byproducts .
  • Yield improvements through continuous flow reactors, which enhance reproducibility and scalability compared to batch methods .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the bromopyridine and fluorophenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₆H₁₅BrFN₂O₂) and isotopic pattern matching for bromine .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. What are the primary functional groups influencing reactivity, and how are they modified?

Critical functional groups include:

  • Bromopyridine : Undergoes Suzuki-Miyaura cross-coupling for diversification .
  • Pyrrolidine Ether : Susceptible to acid-catalyzed hydrolysis; stability tested under pH 2–12 .
  • Fluorophenyl Ketone : Reduced with NaBH₄ to a secondary alcohol for derivatization studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction (performed using SHELXL ) provides definitive bond angles and torsion angles. For example:

  • Pyrrolidine Ring Puckering : C3-C4-C5-N1 torsion angle = 12.3°, confirming a twisted envelope conformation .
  • Bromine Positioning : Br···F non-covalent interactions (3.1 Å) stabilize the crystal lattice, validated via Hirshfeld surface analysis .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological targets?

SAR studies require:

  • Analog Synthesis : Replace bromine with chlorine or methyl groups to assess halogen-dependent activity .
  • Docking Simulations : Use Schrödinger Suite to model interactions with kinase targets (e.g., EGFR), prioritizing residues within 4 Å of the fluorophenyl group .
  • Biological Assays : IC₅₀ measurements in enzyme inhibition assays (e.g., fluorescence polarization) with triplicate technical replicates to minimize variability .

Q. How can contradictory solubility and stability data be reconciled in formulation studies?

Methodological approaches include:

  • Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (e.g., PBS at pH 7.4) .
  • Forced Degradation Studies : Expose the compound to UV light (254 nm) and track degradation products via LC-MS to identify hydrolytically labile sites .
  • Co-solvent Screening : Use DMSO-water gradients to improve solubility without precipitation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.